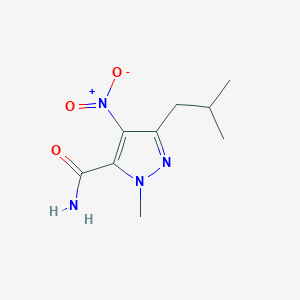

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles. This method offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-Pot Condensation : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine affords a wide variety of pyrazoles . Dehydrogenative Coupling : Low loadings of a combination of Ru3(CO)~12~ and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines .

Molecular Structure Analysis

The molecular structure of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide consists of a pyrazole ring with substituents. For a visual representation, refer to the NIST Chemistry WebBook .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: serves as a valuable reactant in the synthesis of aminopyrazole derivatives. These derivatives have demonstrated potent inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2), a protein kinase implicated in neurodegenerative disorders such as Parkinson’s disease. Researchers are exploring LRRK2 inhibitors as potential therapeutic agents to modulate aberrant kinase activity and mitigate neurodegeneration .

Coordination Chemistry and Metal Complexes

The carboxamide functionality allows 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide to form coordination complexes with transition metals. These complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. Researchers explore their potential in materials science and catalysis.

Mecanismo De Acción

Target of action

“3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of action

The mode of action of “3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” would depend on its specific targets. Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity .

Propiedades

IUPAC Name |

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWXHJPPGQOGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![N-(4-isopropylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2563212.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2563214.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2563218.png)

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)